molecular formula C8H12BCuF4N4 B15362272 acetonitrile;copper(1+);tetrafluoroborate

acetonitrile;copper(1+);tetrafluoroborate

Cat. No.: B15362272
M. Wt: 314.56 g/mol
InChI Key: YZGSKMIIVMCEFE-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a complex compound consisting of copper(I) ions coordinated to four acetonitrile molecules, with tetrafluoroborate acting as the counterion. This compound is widely used in research laboratories and industrial processes due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with nitrosyl tetrafluoroborate, which is obtained from dinitrogen tetroxide and tetrafluoroboric acid.

  • Reaction Process: The nitrosyl salt is then reacted with metallic copper in acetonitrile. Initially, a green-blue copper(II) complex is formed, which is subsequently reduced to the copper(I) complex.

  • Industrial Production Methods: The compound can be produced on a larger scale using similar methods, with careful control of reaction conditions to ensure the formation of the desired copper(I) complex.

Types of Reactions:

  • Oxidation: Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be oxidized to form copper(II) complexes.

  • Reduction: The compound itself is a product of reduction reactions.

  • Substitution: It can undergo ligand substitution reactions where acetonitrile ligands are replaced by other ligands.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

  • Reduction: Metallic copper and acetonitrile are used as reducing agents.

  • Substitution: Various ligands can be used depending on the desired product.

Major Products Formed:

  • Copper(II) Complexes: Resulting from oxidation reactions.

  • Other Copper(I) Complexes: Formed through ligand substitution reactions.

Scientific Research Applications

Chemistry: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is widely used as a catalyst in organic synthesis reactions, such as cycloaddition, Ullmann reactions, and intramolecular aromatic annulations. Biology: It serves as a precursor for the synthesis of copper(I) complexes used in biological studies. Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents. Industry: It is employed in the production of emitting materials for OLED fabrication and other industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst in various chemical reactions. The copper(I) ion acts as the active site, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate: Similar structure but with a different counterion.

  • Tetrakis(acetonitrile)copper(I) perchlorate: Another variant with a different counterion.

Uniqueness: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is unique due to its stability, ease of synthesis, and versatility in catalytic applications compared to other copper(I) complexes.

Properties

Molecular Formula

C8H12BCuF4N4

Molecular Weight

314.56 g/mol

IUPAC Name

acetonitrile;copper(1+);tetrafluoroborate

InChI

InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1

InChI Key

YZGSKMIIVMCEFE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+]

Origin of Product

United States

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